Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of bromine atoms attached to benzoyl and phenyl groups, which are further connected to a pyrrolo[1,2-c]pyrimidine core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
The synthesis of Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Bromobenzoyl and Bromophenyl Groups: This is achieved through electrophilic aromatic substitution reactions using bromobenzoyl chloride and bromophenyl reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl and bromophenyl groups facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other pyrrolopyrimidine derivatives, such as:
Diethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate: This compound has a similar core structure but differs in the positioning and number of bromine atoms and ester groups.
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but differ in their functional groups and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into the compound's structure, synthesis, biological activity, and relevant research findings.
Structural Characteristics
The compound features a pyrrolo[1,2-c]pyrimidine core, characterized by the following molecular properties:
- Molecular Formula : C23H16Br2N2O3
- Molecular Weight : 528.19 g/mol
- Structural Features : It contains two bromine substituents, which enhance its electrophilicity and may influence its biological activity and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. A common method includes:
- Formation of the pyrrolo[1,2-c]pyrimidine core through cyclization reactions.
- Introduction of bromine substituents via electrophilic aromatic substitution.
- Esterification to yield the final product.
These methods are crucial for obtaining the compound in sufficient purity and yield for further biological evaluation.
Anticancer Properties
Research indicates that compounds containing pyrrolo[1,2-c]pyrimidine moieties exhibit significant anticancer properties . This compound has been evaluated for its ability to inhibit tubulin polymerization—a critical mechanism in cancer cell proliferation.
Key Findings:
- The compound shows cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.
- Studies indicate that it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
The mechanism by which this compound exerts its effects includes:
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization in vitro, suggesting a microtubule-targeting mechanism .
- Binding Affinity Studies : Molecular docking simulations indicate that the compound effectively binds within the colchicine site of tubulin, disrupting microtubule assembly .
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds, a comparative analysis is presented below:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Similar core with different bromination | Anticancer activity | Different substitution pattern affects activity |
Ethyl 7-(4-chlorobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Chlorine instead of bromine | Potentially anticancer | Chlorination may alter electronic properties |
Ethyl 7-(4-fluorobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Fluorinated analog | Anticancer activity | Fluorination impacts lipophilicity and bioavailability |
Case Studies and Research Findings
Several studies have investigated the anticancer efficacy of this compound:
- In Vitro Studies : A study involving a panel of 60 human tumor cell lines showed significant growth inhibition across various cancer types including leukemia and breast cancer .
- Mechanistic Insights : Further mechanistic studies confirmed that the cytotoxicity observed is closely related to its ability to inhibit tubulin polymerization .
Properties
CAS No. |
302912-78-3 |
---|---|
Molecular Formula |
C23H16Br2N2O3 |
Molecular Weight |
528.2 g/mol |
IUPAC Name |
ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H16Br2N2O3/c1-2-30-23(29)18-11-21(22(28)15-5-9-17(25)10-6-15)27-13-26-19(12-20(18)27)14-3-7-16(24)8-4-14/h3-13H,2H2,1H3 |
InChI Key |
NBZSHCHDNVRHOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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